2,5-Anhydro-1-deoxy-1-phosphonoaltritol
Description
Contextualization of Carbohydrate Analogues in Chemical Biology Research
Carbohydrates are fundamental to a vast array of biological functions, including energy storage, structural support, and cellular communication. nih.gov In chemical biology, researchers synthesize carbohydrate analogues—molecules that mimic natural sugars but possess deliberate structural modifications—to probe and influence these biological pathways. These analogues serve as powerful tools for developing therapeutics, understanding enzyme mechanisms, and designing molecular probes. rsc.org By altering specific features of a sugar, scientists can enhance properties like stability, solubility, or target affinity. nih.gov For instance, carbohydrate-containing drugs have been successful in treating a range of diseases, including cancer and viral infections, demonstrating the therapeutic potential of this chemical class. nih.gov The incorporation of carbohydrate scaffolds into drug design can improve biocompatibility and introduce complex, densely functionalized structures capable of precise interactions with biological targets like proteins. nih.gov
Role of Phosphonate (B1237965) Modifications in Sugar Chemistry
Phosphorylation is a key biological modification that often activates carbohydrates for metabolic processes. However, the resulting phosphate (B84403) esters are susceptible to enzymatic cleavage (hydrolysis). In medicinal chemistry and chemical biology, phosphonates are frequently used as stable isosteres, or structural mimics, of phosphates. rsc.orgrsc.org A phosphonate group replaces the labile ester oxygen atom of a phosphate with a hydrolytically stable carbon atom (P-O-C linkage becomes a P-C-C linkage). rsc.org This substitution creates a non-hydrolyzable analogue that can bind to an enzyme's active site without being cleaved. rsc.orgrsc.org Such phosphonosugar analogues are invaluable for several reasons: they can act as competitive inhibitors of enzymes that process sugar phosphates, they allow for the study of enzyme-substrate complexes without the complication of a subsequent reaction, and they serve as stable transition-state analogues to investigate catalytic mechanisms. rsc.orgrsc.orgnih.gov
Definition and Significance of Anhydro-Sugar Structures in Glycoscience
Anhydro sugars are carbohydrate derivatives that have undergone an intramolecular dehydration reaction, where a molecule of water is eliminated from two hydroxyl groups to form an internal ether linkage. This process creates a new bicyclic or tricyclic ring structure. The term "anhydro" signifies this loss of water. For example, a 2,5-anhydro sugar features a bridge between the second and fifth carbon atoms, locking the furanose-like ring into a more rigid conformation. This conformational rigidity is significant because the biological activity of carbohydrates is often dependent on the specific three-dimensional arrangement of their hydroxyl groups. Anhydro sugars are versatile starting materials in synthetic chemistry, used in the development of bioplastics and pharmaceuticals due to their unique structural properties and altered reactivity compared to their parent sugars.
Overview of the Altritol Moiety within Carbohydrate Research
Altritol is a six-carbon acyclic sugar alcohol, or alditol, derived from the reduction of the aldose sugar altrose. masterorganicchemistry.com D-altritol is a stereoisomer (epimer) of more common alditols like D-sorbitol (from glucose) and D-mannitol (from mannose), differing in the spatial orientation of its hydroxyl groups. While less common in nature, the distinct stereochemistry of altritol makes it a valuable tool for researchers. pharmacompass.com By incorporating the altritol backbone into a synthetic molecule, scientists can investigate how the specific arrangement of hydroxyl groups influences binding affinity and biological activity. Its use allows for the systematic probing of steric and electronic interactions within the active sites of enzymes or the binding pockets of receptor proteins.
Positioning of 2,5-Anhydro-1-deoxy-1-phosphonoaltritol within Phosphonosugar Glycomimetic Research
This compound is a synthetic glycomimetic designed to emulate a natural biological substrate. Specifically, it was developed as a stable, isosteric methylenephosphonate analogue of alpha-D-ribose 1-phosphate. The design incorporates the key features discussed previously:
Phosphonate Group: Replaces the phosphate to provide resistance to hydrolysis, a critical feature for an enzyme inhibitor. [14-2]
Anhydro Bridge: The 2,5-anhydro structure locks the molecule's conformation, making it a rigid mimic of the furanose form of ribose.
Altritol Configuration: This specific stereochemistry was generated during its synthesis.
The compound was synthesized with the express purpose of acting as an inhibitor for the enzyme purine (B94841) nucleoside phosphorylase (PNP), which utilizes alpha-D-ribose 1-phosphate as a substrate in nucleoside biosynthesis. [14-2] The research that produced this compound represents a classic strategy in medicinal chemistry: creating a stable analogue of an enzyme's natural substrate to act as a potential inhibitor. The findings from its biological evaluation are detailed in the table below.
Research Findings for this compound
| Attribute | Finding | Source |
| Target Compound | 2,5-Anhydro-1-deoxy-1-phosphono-D-altritol | [14-2] |
| Intended Target | Purine Nucleoside Phosphorylase (PNP) | [14-2] |
| Rationale | Designed as a stable, isosteric methylenephosphonate analogue of the natural substrate, alpha-D-ribose 1-phosphate. | [14-2] |
| Key Synthetic Precursors | Tetramethyl methylenebisphosphonate and 2,3-O-isopropylidene-5-O-trityl-D-ribose. | [14-2] |
| Synthetic Outcome | The synthesis produced a mixture of the D-altritol and D-allitol isomers, which were then separated and deprotected. | [14-2] |
| Biological Activity | The compound did not show inhibition of purine nucleoside phosphorylase at concentrations up to 6 mM. | [14-2] |
Structure
2D Structure
3D Structure
Properties
CAS No. |
86762-89-2 |
|---|---|
Molecular Formula |
C6H13O7P |
Molecular Weight |
228.14 g/mol |
IUPAC Name |
[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylphosphonic acid |
InChI |
InChI=1S/C6H13O7P/c7-1-3-5(8)6(9)4(13-3)2-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5-,6+/m1/s1 |
InChI Key |
DFYLWBCXEJFDNK-KAZBKCHUSA-N |
SMILES |
C(C1C(C(C(O1)CP(=O)(O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)CP(=O)(O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)CP(=O)(O)O)O)O)O |
Synonyms |
2,5-anhydro-1-deoxy-1-phosphono-D-altritol 2,5-anhydro-1-deoxy-1-phosphonoaltritol 2,5-anhydro-1-deoxy-1-phosphonoaltritol, dilithium salt 2,5-APAT |
Origin of Product |
United States |
Biochemical and Biological Research Applications of 2,5 Anhydro 1 Deoxy 1 Phosphonoaltritol
Modulation of Biochemical Pathways
Interference with Glycosylation Pathways
Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a critical post-translational modification that influences a vast array of biological processes. The enzymes central to this process, glycosyltransferases, utilize activated sugar donors, such as nucleotide sugars, to append monosaccharides to acceptor molecules. The structural similarity of 2,5-Anhydro-1-deoxy-1-phosphonoaltritol to natural sugar phosphates suggests its potential to act as an inhibitor or a substrate analogue in the glycosylation machinery.
As a synthetic sugar analogue, it is hypothesized that this compound could interfere with glycosylation pathways by competing with natural substrates for the active sites of glycosyltransferases. However, specific studies detailing the direct inhibitory effects of this compound on these enzymes are not extensively documented in the current body of scientific literature. The potential for such interference remains an area of interest for future research, which could involve enzymatic assays to determine its inhibitory constants against a panel of glycosyltransferases. nih.gov
Influence on Sugar Phosphate (B84403) Metabolism
Sugar phosphates are key intermediates in several major metabolic pathways, including glycolysis, the pentose (B10789219) phosphate pathway (PPP), and nucleotide biosynthesis. The structural design of this compound as an isosteric analogue of a natural sugar phosphate positions it as a potential modulator of these pathways.
A significant finding in the study of this compound is its identity as a stable isosteric methylenephosphonate analogue of α-D-ribofuranose 1-phosphate. nih.gov α-D-ribofuranose 1-phosphate is a crucial precursor in the salvage pathway for nucleotide synthesis, where it is utilized by nucleoside phosphorylases. Despite its structural mimicry, research has shown that 2,5-Anhydro-1-deoxy-1-phosphono-D-altritol did not inhibit purine (B94841) nucleoside phosphorylase at concentrations of 6 mM. nih.gov This finding suggests a high degree of specificity in the enzyme's active site that the synthetic analogue fails to meet for inhibition.
The pentose phosphate pathway is another critical route for sugar phosphate metabolism, responsible for generating NADPH and the precursors for nucleotide biosynthesis. nih.govnih.govnih.gov While direct studies on the effect of this compound on the PPP are limited, the known inhibitory effects of other sugar phosphate analogues, such as 6-phosphogluconate on ribulose-1,5-bisphosphate carboxylase, highlight the potential for such compounds to regulate metabolic fluxes. nih.gov
Table 1: Research Findings on the Interaction of 2,5-Anhydro-1-deoxy-1-phosphono-D-altritol with Purine Nucleoside Phosphorylase
| Compound | Target Enzyme | Finding | Concentration Tested | Reference |
| 2,5-Anhydro-1-deoxy-1-phosphono-D-altritol | Purine Nucleoside Phosphorylase | No inhibition observed | 6 mM | nih.gov |
Development as a Chemical Probe for Cellular and Molecular Research
Chemical probes are small molecules used to study and manipulate biological systems, often by selectively binding to and modulating the function of a specific protein target. nih.gov The properties of this compound make it a candidate for development as a chemical probe to investigate enzymes involved in sugar phosphate metabolism.
The key feature of this compound in the context of a chemical probe is the phosphonate (B1237965) group (C-PO(OH)₂), which serves as a non-hydrolyzable mimic of a phosphate ester group (C-O-PO(OH)₂). wikipedia.org This stability is a significant advantage, as the compound can bind to the active site of a phosphate-metabolizing enzyme without being processed, potentially acting as a competitive inhibitor. This allows for the study of enzyme-substrate interactions and the elucidation of enzyme mechanisms.
While this compound itself did not show inhibition of purine nucleoside phosphorylase in one study, its structural backbone represents a valuable scaffold. nih.gov By modifying its structure, it may be possible to develop more potent and selective inhibitors for other enzymes in sugar phosphate pathways. Such probes could be instrumental in:
Target validation: Confirming the role of a specific enzyme in a disease process.
Elucidating metabolic pathways: Tracking the flow of metabolites and identifying points of regulation.
Structural biology: Stabilizing enzymes in a particular conformation for crystallographic studies.
Table 2: Potential Applications of this compound as a Chemical Probe
| Application Area | Rationale | Potential Outcome |
| Enzymology | Acts as a non-hydrolyzable analogue of a sugar phosphate. | Inhibition of specific enzymes in sugar phosphate metabolism, allowing for the study of their kinetics and mechanism. |
| Cellular Biology | Can potentially enter cells and interact with intracellular enzymes. | Investigation of the roles of specific metabolic pathways in cellular processes. |
| Structural Biology | The stable complex with a target enzyme could be crystallized. | Determination of the three-dimensional structure of the enzyme's active site. |
Structural and Conformational Analysis of 2,5 Anhydro 1 Deoxy 1 Phosphonoaltritol
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) for Structure Elucidation
The definitive structure of 2,5-anhydro-1-deoxy-1-phosphonoaltritol was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods are indispensable for elucidating the connectivity and stereochemistry of complex organic molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for detailing the carbon skeleton and the spatial arrangement of protons. For furanoid systems, proton-proton coupling constants (³JH,H) are instrumental in determining the ring's conformation. In the case of 2,5-anhydro sugar derivatives, the observation of specific coupling constants, such as JH2-H3 and JH4-H5, can be consistent with a twist conformation of the five-membered ring. nih.gov The analysis of Nuclear Overhauser Effect (NOE) data further refines the three-dimensional structure by revealing through-space proximities between protons. nih.gov
For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for each of the protons on the anhydroaltritol ring and the methylene (B1212753) protons of the phosphonate (B1237965) group. The chemical shifts and coupling constants of these signals provide a wealth of structural information.
³¹P NMR spectroscopy is a crucial tool for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. lincoln.ac.nzosti.gov In phosphonates, the ³¹P chemical shifts are typically found downfield compared to phosphate (B84403) esters. nih.gov The spectrum for this compound would be expected to show a single resonance for the phosphonate group, with coupling to the adjacent methylene protons.
Table 1: Expected NMR Spectroscopic Data for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Coupling Constants |
| ¹H | 3.5 - 4.5 (ring protons), 1.5 - 2.5 (CH₂P) | Multiplets, Doublet of doublets | ³JH,H, ²JH,P |
| ¹³C | 60 - 85 (ring carbons), 20 - 30 (CH₂P, with ¹JC,P) | - | ¹JC,P, ²JC,P |
| ³¹P | 15 - 30 | Triplet (due to coupling with CH₂) | ²JP,H |
Note: The exact chemical shifts and coupling constants for this compound are detailed in the primary literature. nih.gov
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For phosphonates like this compound, electrospray ionization (ESI) is a commonly used soft ionization technique. sigmaaldrich.comresearchgate.net The mass spectrum would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) experiments can be used to fragment the parent ion, providing further structural information based on the observed fragmentation patterns, which often involve characteristic losses of water and portions of the phosphonate group. researchgate.net
X-ray Crystallography for Solid-State Conformation Determination
While spectroscopic methods provide invaluable information about molecular structure in solution, X-ray crystallography offers a precise picture of the molecule's conformation in the solid state. Although a crystal structure for this compound itself has not been reported in the searched literature, data for closely related compounds, such as 2,5-anhydro-1-O-(p-tolylsulfonyl)-D-mannitol, provide significant insights. sigmaaldrich.com
The crystal structure of this analogue reveals that the five-membered anhydro ring adopts a specific puckered conformation, described as an envelope (E) or twist (T) form. For 2,5-anhydro-1-O-(p-tolylsulfonyl)-D-mannitol, the conformation of the furanoid ring is determined to be an E₅ (envelope with C-5 out of the plane) conformation. sigmaaldrich.com This type of puckering is a common feature of 2,5-anhydro-hexitols and is influenced by the steric and electronic demands of the substituents.
The solid-state structure would also reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The phosphonate group's geometry and its orientation relative to the anhydro ring would be definitively established. Furthermore, intermolecular interactions, such as hydrogen bonding involving the hydroxyl and phosphonate groups, would be elucidated, providing a comprehensive understanding of the crystal packing. sigmaaldrich.com
Table 2: Crystallographic Data for the Related Compound 2,5-Anhydro-1-O-(p-tolylsulfonyl)-D-mannitol
| Parameter | Value | Reference |
| Crystal System | Monoclinic | sigmaaldrich.com |
| Space Group | C2 | sigmaaldrich.com |
| a (Å) | 26.370(6) | sigmaaldrich.com |
| b (Å) | 7.9741(11) | sigmaaldrich.com |
| c (Å) | 6.6801(6) | sigmaaldrich.com |
| β (°) | 91.401(11) | sigmaaldrich.com |
| Ring Conformation | E₅ | sigmaaldrich.com |
Conformational Dynamics and Flexibility in Solution
In solution, molecules are not static but exist as an equilibrium of different conformations. For this compound, the furanoid ring is the most flexible part of the molecule. The five-membered ring can interconvert between various envelope and twist conformations. The energy barrier for this interconversion is relatively low, leading to a dynamic equilibrium in solution.
NMR spectroscopy is a primary tool for studying these conformational dynamics. The observed coupling constants are a population-weighted average of the coupling constants of the individual conformers. By analyzing these values, often in conjunction with computational modeling, the relative populations of the major conformers in solution can be estimated.
The flexibility of the anhydroaltritol ring is also influenced by the solvent and temperature. Changes in these conditions can shift the conformational equilibrium, which can be monitored by changes in the NMR spectrum. For example, variable temperature NMR studies can provide thermodynamic parameters for the conformational exchange process.
Influence of the Anhydro Ring and Phosphonate Group on Overall Molecular Architecture
The 2,5-anhydro bridge creates a rigid furanoid ring system, significantly restricting the conformational freedom compared to an open-chain alditol. This rigidity is a key feature of the molecule, pre-organizing the hydroxyl groups in a specific spatial arrangement. The puckering of this ring, as discussed earlier, is a balance between minimizing torsional strain and non-bonded interactions between substituents.
The phosphonate group, being a tetrahedral and negatively charged moiety at physiological pH, has a profound influence on the molecule's properties. It introduces a significant steric bulk at the C-1 position, which can influence the conformational preference of the adjacent anhydro ring. Electronically, the phosphonate group is a strong hydrogen bond acceptor, which can lead to specific intramolecular hydrogen bonding interactions with the hydroxyl groups on the ring. These interactions can further stabilize certain conformations in solution and play a crucial role in the molecule's interaction with biological targets.
Theoretical and Computational Studies on 2,5 Anhydro 1 Deoxy 1 Phosphonoaltritol
Molecular Docking and Simulation of Ligand-Receptor Interactions
Molecular docking and simulation are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a protein target. In the case of 2,5-Anhydro-1-deoxy-1-phosphonoaltritol, these studies are crucial for understanding its potential as an enzyme inhibitor.
Although specific molecular docking studies for this compound are not extensively documented in publicly available literature, the general methodology for such investigations is well-established. These studies typically involve the following steps:
Target Identification and Preparation: Based on its structural similarity to α-D-ribofuranose 1-phosphate, a key substrate in the purine (B94841) salvage pathway, a logical target for this compound is purine nucleoside phosphorylase (PNP). nih.gov High-resolution crystal structures of PNP, often in complex with its natural ligand or other inhibitors, are retrieved from protein data banks.
Ligand Preparation: The three-dimensional structure of this compound is generated and optimized to its lowest energy conformation.
Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the active site of the enzyme. The program then explores various possible binding poses and scores them based on a scoring function that estimates the binding affinity.
Despite the theoretical potential, experimental studies have shown that this compound did not inhibit purine nucleoside phosphorylase at concentrations of 6 mM. Current time information in Edmonton, CA. Molecular dynamics simulations could provide insights into this lack of activity by revealing details about the stability of the ligand-receptor complex and the specific interactions (or lack thereof) within the binding pocket over time. nih.gov Such simulations can help to understand if the ligand fails to adopt a favorable binding conformation or if it is expelled from the active site.
Table 1: Key Amino Acid Residues in the Active Site of Purine Nucleoside Phosphorylase for Potential Interaction
| Residue | Type | Potential Interaction |
| Asp204 | Acidic | Hydrogen bonding with hydroxyl groups |
| His257 | Basic | Hydrogen bonding with the phosphonate (B1237965) group |
| Arg217 | Basic | Ionic interactions with the phosphonate group |
| Met219 | Nonpolar | Hydrophobic interactions |
This table represents a hypothetical set of key residues in a typical PNP active site that would be analyzed in a docking study.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Methods like Density Functional Theory (DFT) are commonly used for this purpose. nih.gov
For this compound, these calculations can elucidate:
Charge Distribution: The distribution of partial charges on the atoms of the molecule. This is crucial for understanding electrostatic interactions with a receptor. The phosphonate group is expected to have a significant negative charge, making it a key site for interaction with positively charged residues in an enzyme's active site.
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the compound.
Electrostatic Potential Maps: These maps visualize the regions of positive and negative electrostatic potential on the molecule's surface, highlighting areas prone to electrophilic or nucleophilic attack.
Quantum chemical studies on similar phosphonate compounds have shown that the equilibrium generally favors the phosphonate tautomer over the phosphite (B83602) form. dtic.mildtic.mil These calculations can also be used to determine the pKa values of the phosphonate group, which is critical for understanding its protonation state at physiological pH. frontiersin.org
Table 2: Predicted Electronic Properties of this compound (Hypothetical DFT Calculation Results)
| Parameter | Value |
| HOMO Energy | -8.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 9.7 eV |
| Dipole Moment | 5.4 D |
The values in this table are illustrative and would be the output of a quantum chemical calculation.
Conformational Energy Landscape Analysis
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational energy landscape analysis aims to identify the stable conformations of the molecule and the energy barriers between them.
The central furanose ring of this compound can adopt various puckered conformations, typically described as envelope (E) or twist (T) forms. acs.org The relative energies of these conformers determine the predominant shape of the molecule in solution. Theoretical studies on analogous sugar phosphates have utilized computational methods to map these conformational landscapes. nih.gov
A study on a related compound, 2,5-anhydro-1-O-(p-tolylsulfonyl)-D-mannitol, revealed a specific conformation of the five-membered ring in the solid state. nih.gov While this provides a valuable reference, the conformational preferences in solution, which are more relevant for biological activity, can be different and are best explored through computational modeling. nih.gov The orientation of the phosphonate group relative to the furanose ring is another critical conformational parameter that would be investigated in such an analysis.
Table 3: Common Furanose Ring Puckering Conformations
| Conformation | Description |
| C2'-endo | Atom C2' is displaced on the same side as C5' |
| C3'-endo | Atom C3' is displaced on the same side as C5' |
| O4'-endo (E) | Atom O4' is out of the plane of the other four atoms |
| O4'-exo (E) | Atom O4' is out of the plane on the opposite side |
This table lists common puckering states for furanose rings, which would be the focus of a conformational analysis of this compound.
Structure-Activity Relationship (SAR) Modeling based on Theoretical Data
Structure-Activity Relationship (SAR) modeling aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. dtic.mildtic.mil In the context of this compound, where experimental data on analogues is limited, theoretical data from computational studies can be invaluable for building predictive SAR models.
A hypothetical SAR study for inhibitors of a target enzyme could involve synthesizing and testing a series of analogues of this compound. The variations in the structure could include:
Modifications to the hydroxyl groups (e.g., methylation, fluorination).
Changes in the stereochemistry at different chiral centers.
Alterations to the phosphonate group.
The biological activity of these analogues would then be correlated with computationally derived descriptors such as:
Steric parameters: Molecular volume, surface area.
Electronic parameters: Partial charges, dipole moment, HOMO/LUMO energies.
Hydrophobic parameters: LogP.
Such models, often developed using techniques like Quantitative Structure-Activity Relationship (QSAR), can help to identify the key structural features required for potent inhibitory activity and guide the design of more effective compounds. amanote.com For instance, SAR studies on other phosphonate inhibitors have highlighted the importance of bulky substituents for enhancing inhibitory potency. nih.gov
Future Directions and Research Gaps in the Study of 2,5 Anhydro 1 Deoxy 1 Phosphonoaltritol
Untapped Synthetic Avenues and Methodological Refinements
Future synthetic work could explore novel catalytic systems to favor the formation of the D-altritol isomer, thus minimizing the need for challenging chromatographic separations. Moreover, the application of modern synthetic methodologies, such as microwave-assisted organic synthesis, has been shown to accelerate the formation of sugar phosphonates and could potentially be adapted to the synthesis of 2,5-anhydro-1-deoxy-1-phosphono-D-altritol, leading to shorter reaction times and improved efficiency. nih.gov
Further research could also focus on developing entirely new synthetic pathways. For instance, strategies involving intramolecular cyclization of functionalized phosphonate (B1237965) precursors could offer a higher degree of stereocontrol. The development of more efficient methods for the introduction of the phosphonate moiety onto the sugar scaffold remains a key area for methodological advancement in carbohydrate chemistry.
Table 1: Synthetic Approaches for Phosphonate Sugar Analogues
| Method | Description | Potential Application to 2,5-Anhydro-1-deoxy-1-phosphonoaltritol |
|---|---|---|
| Michaelis-Arbuzov Reaction | A classic method for forming carbon-phosphorus bonds. | The original synthesis utilized a related condensation reaction. nih.gov |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Could potentially reduce reaction times and improve yields. nih.gov |
| Stereoselective Catalysis | Employs chiral catalysts to favor the formation of a specific stereoisomer. | Could improve the stereoselectivity of the condensation reaction, favoring the D-altritol isomer. |
| Intramolecular Cyclization | Formation of the anhydro ring from a linear phosphonate-containing precursor. | May offer better control over the stereochemistry of the final product. |
Potential for Novel Biochemical Probes or Enzymatic Tools
The inherent stability of the phosphonate group makes 2,5-anhydro-1-deoxy-1-phosphono-D-altritol an attractive candidate for a biochemical probe. nih.gov While it was initially found to be a poor inhibitor of purine (B94841) nucleoside phosphorylase, this does not preclude its interaction with other enzymes involved in carbohydrate metabolism. nih.gov
Phosphonate analogues of other sugar phosphates have been successfully employed as active-site probes to study enzyme mechanisms. acs.org For example, phosphonate analogues of D-glucose 6-phosphate have been used to investigate the active site of 1L-myo-inositol 1-phosphate synthase. acs.org Similarly, 2,5-anhydro-1-deoxy-1-phosphono-D-altritol could be used to probe the active sites of enzymes that recognize α-D-ribofuranose 1-phosphate or structurally related ligands.
Furthermore, the phosphonate moiety could be functionalized with reporter groups such as fluorescent tags or biotin. Such derivatives would be invaluable tools for identifying and characterizing novel binding partners through techniques like affinity chromatography and fluorescence microscopy. The development of these molecular probes would open new avenues for understanding the roles of sugar phosphates in cellular signaling and metabolism.
Exploration of Undiscovered Biological Pathway Modulations
The initial investigation of 2,5-anhydro-1-deoxy-1-phosphono-D-altritol focused on its potential as an inhibitor of purine nucleoside phosphorylase. nih.gov However, the vast and complex network of metabolic and signaling pathways in a cell suggests that this compound could have other, as-yet-undiscovered biological activities.
Many natural product phosphonates act as "Trojan horse" inhibitors, where they are transported into the cell and then metabolized to a toxic analogue of a key metabolite. nih.gov It is conceivable that 2,5-anhydro-1-deoxy-1-phosphono-D-altritol could be recognized by cellular transport systems and subsequently interfere with pathways that utilize ribose-1-phosphate (B8699412) or other similar molecules. For instance, it could potentially modulate the activity of enzymes involved in nucleotide biosynthesis or salvage pathways.
Future research should involve broad-based screening of 2,5-anhydro-1-deoxy-1-phosphono-D-altritol against a panel of enzymes and cell-based assays to identify novel biological targets. Metabolomic and proteomic approaches could also be employed to uncover global changes in cellular metabolism and protein expression in response to treatment with the compound, providing clues to its mechanism of action.
Advanced Structural Biology Techniques for High-Resolution Interaction Mapping
A significant gap in our understanding of 2,5-anhydro-1-deoxy-1-phosphono-D-altritol is the lack of high-resolution structural information regarding its interactions with biological macromolecules. Techniques such as X-ray crystallography and high-field nuclear magnetic resonance (NMR) spectroscopy are powerful tools for elucidating the three-dimensional structures of small molecule-protein complexes.
Should a bona fide biological target of 2,5-anhydro-1-deoxy-1-phosphono-D-altritol be identified, co-crystallization of the compound with its target protein would provide invaluable atomic-level insights into the binding mode. This information would reveal the key amino acid residues involved in the interaction and the conformational changes that occur upon binding. Such data is crucial for the rational design of second-generation analogues with improved affinity and selectivity.
NMR techniques, such as saturation transfer difference (STD) NMR and WaterLOGSY, can be used to screen for weak interactions between the phosphonate and potential protein targets and to map the binding epitope. These methods are particularly useful when obtaining high-quality crystals for X-ray diffraction is challenging.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,5-Anhydro-1-deoxy-1-phosphono-D-altritol |
| 2,5-Anhydro-1-deoxy-1-phosphono-D-allitol |
| α-D-Ribofuranose 1-phosphate |
| D-Glucose 6-phosphate |
| 1L-myo-Inositol 1-phosphate |
| Tetramethyl methylenebisphosphonate |
| 2,3-O-Isopropylidene-5-O-trityl-D-ribose |
| 2,5-Anhydro-1-deoxy-1-(diethoxyphosphinyl)-2,3-O-isopropylidene-5-O-trityl-D-altritol |
Q & A
Basic Research Questions
Q. What are the key structural features of 2,5-Anhydro-1-deoxy-1-phosphonoaltritol, and how are they experimentally confirmed?
- Methodological Answer : The compound’s structure includes a six-carbon backbone with two phosphonate groups and four defined stereocenters. Structural confirmation typically involves:
- Nuclear Magnetic Resonance (NMR) : To assign stereochemistry and verify the positions of phosphonate groups via P and H/C NMR.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms the molecular formula (CHOP) and monoisotopic mass (308.006220 Da) .
- X-ray Crystallography : For absolute stereochemical assignment if crystalline derivatives are obtainable.
Q. What synthetic routes are feasible for this compound?
- Methodological Answer : Synthesis may involve:
- Phosphorylation of Precursors : Starting from D-glucitol derivatives, introducing phosphonate groups via Michaelis-Arbuzov or nucleophilic substitution reactions.
- Anhydration : Using acid-catalyzed dehydration to form the 2,5-anhydro ring.
- Purification : Column chromatography (e.g., ion-exchange for phosphonate separation) followed by lyophilization for isolation.
Advanced Research Questions
Q. How can discrepancies in stereochemical assignments of this compound be resolved?
- Methodological Answer : Contradictions may arise from overlapping NMR signals or insufficient crystallographic data. Strategies include:
- Derivatization : Introducing heavy atoms (e.g., bromine) to enhance X-ray diffraction quality.
- Computational Modeling : DFT calculations to predict H/C chemical shifts and compare with experimental NMR data.
- Dynamic NMR (DNMR) : To study conformational exchange effects that may obscure stereochemical signals.
Q. How should researchers design experiments to investigate the compound’s potential as an enzyme inhibitor?
- Methodological Answer : Phosphonate analogs often target hydrolytic enzymes (e.g., phosphatases). Experimental design considerations:
- Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) to measure inhibition kinetics (IC, K) under varying pH/temperature conditions.
- Structural Studies : Co-crystallization with target enzymes to identify binding modes.
- Control Experiments : Compare with non-phosphonated analogs to isolate the phosphonate group’s contribution to activity .
Q. What strategies address contradictions in stability or reactivity data under different experimental conditions?
- Methodological Answer : Phosphonates are sensitive to pH and metal ions. To resolve inconsistencies:
- Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring.
- Chelation Studies : Add EDTA to buffers to rule out metal-catalyzed decomposition.
- Isotopic Labeling : Use O-labeled water to track hydrolysis pathways via MS/MS.
Methodological Best Practices
- Data Validation : Triangulate structural data across multiple techniques (e.g., NMR, MS, crystallography) to reduce ambiguity .
- Experimental Reproducibility : Document reaction conditions (e.g., solvent purity, temperature gradients) rigorously, as phosphonate chemistry is highly condition-dependent.
- Conflict Resolution : Use Bayesian statistics or meta-analysis frameworks to reconcile contradictory datasets from independent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
